N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-phenylpropanamide
Description
N-[4-(1,1-Dioxo-1λ⁶,2-thiazinan-2-yl)phenyl]-3-phenylpropanamide is a sulfonamide-containing phenylpropanamide derivative. Its structure features a central 3-phenylpropanamide backbone linked to a para-substituted phenyl ring bearing a 1,2-thiazinan-2-yl group with a sulfone moiety.
Properties
IUPAC Name |
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(13-8-16-6-2-1-3-7-16)20-17-9-11-18(12-10-17)21-14-4-5-15-25(21,23)24/h1-3,6-7,9-12H,4-5,8,13-15H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKCWNSOAUCMAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-phenylpropanamide typically involves the reaction of 4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)aniline with 3-phenylpropanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The thiazinane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanamide moiety can be reduced to form corresponding alcohols.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives of the phenyl groups.
Scientific Research Applications
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The thiazinane ring can interact with enzymes or receptors, modulating their activity. The phenyl and propanamide groups contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Analogues
Key Observations:
Bioactive Substituents: Compound 3h incorporates an aminothiazole group, a motif known for antimicrobial activity. Its higher melting point (192–193°C) compared to 12h (153–155°C) suggests stronger intermolecular forces due to hydrogen bonding from the thiazole and amide groups . The target compound’s sulfone group (1,2-thiazinan-2-yl) may enhance metabolic stability compared to ether or ester-containing analogs like 10d or 12h, which are more prone to hydrolysis .
Aromatic vs. Its higher molecular weight (417.5 g/mol) and XLogP3 (5.8) indicate greater lipophilicity compared to the target compound (456.5 g/mol, XLogP3 unavailable) .
Bromoacetyl derivative 12h (72% yield) highlights the feasibility of introducing electrophilic groups at the phenyl ring .
Research Findings and Functional Insights
Table 2: Spectral and Analytical Data Highlights
Key Trends:
Biological Activity
N-[4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)phenyl]-3-phenylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological properties, synthesis methods, and relevant research findings.
Structural Characteristics
The compound features a thiazinan ring and a sulfonamide group , which are known to enhance biological activity. The molecular formula is , and the molecular weight is approximately 358.45 g/mol . Its unique structure allows for various interactions with biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.45 g/mol |
| Structural Features | Thiazinan ring, sulfonamide |
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thiazinan Ring : This is achieved through cyclization reactions starting from thiophene derivatives.
- Introduction of the Phenyl Group : This involves nucleophilic substitution reactions with appropriate phenyl derivatives.
- Final Coupling : The final product is obtained by coupling with 3-phenylpropanamide under basic conditions.
The reaction conditions often require the use of solvents such as dichloromethane or chloroform and bases like triethylamine for effective synthesis .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Preliminary studies suggest that it may inhibit certain enzymes or receptors, leading to various therapeutic effects. For example, compounds with similar structures have been shown to exhibit anti-inflammatory, antibacterial, and anticancer properties .
Case Studies and Research Findings
- Anticancer Activity : Research has indicated that derivatives of sulfonamide compounds can inhibit cancer cell proliferation by targeting specific signaling pathways. A study demonstrated that related compounds effectively induced apoptosis in cancer cell lines .
- Antimicrobial Properties : The sulfonamide group in this compound has been associated with antimicrobial activity against various pathogens. Studies have shown that similar compounds exhibit significant inhibition against bacterial growth .
- Enzyme Inhibition : Specific investigations into enzyme interactions have revealed that this compound may inhibit carbonic anhydrase, influencing physiological pH levels and potentially leading to therapeutic benefits in conditions like glaucoma .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2,4-dimethylbenzene-1-sulfonamide | Contains thiazolidin structure | Antimicrobial and anticancer |
| 4-[(1,1-dioxo-1lambda6,2-thiazinan-2-yl)methyl]-3-fluorobenzonitrile | Fluorobenzonitrile moiety | Potential enzyme inhibitor |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
